molecular formula C16H16O4 B1532914 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid CAS No. 701263-32-3

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid

Cat. No.: B1532914
CAS No.: 701263-32-3
M. Wt: 272.29 g/mol
InChI Key: RZRZDQWLOWMFPT-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid is a high-purity chemical compound intended for research and development purposes in pharmaceutical and life sciences. This compound features a phenylacetic acid core substituted with both a benzyloxy group and a methoxy group, a structural motif found in various biologically active molecules and synthetic intermediates . Its potential research applications are derived from its molecular structure. The acetic acid functional group makes it a valuable building block for the synthesis of more complex molecules, such as potential prodrug modulators or components for antibody-drug conjugates (ADCs) . The benzyloxy group can serve as a protective group for the phenolic hydroxyl, which can be selectively removed in multi-step synthetic routes. Researchers may investigate its incorporation into compound libraries for high-throughput screening against various therapeutic targets. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-methoxy-2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15(16(17)18)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRZDQWLOWMFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves initial benzylation of phenolic precursors, followed by oxidation to introduce the acetic acid moiety.

Stepwise Procedure

Step Description Reagents & Conditions Yield & Notes
1. Benzylation of phenol Phenol reacts with benzyl chloride or benzyl bromide Benzyl chloride/bromide, base (e.g., K₂CO₃), solvent (acetone or ethanol), reflux High selectivity for phenolic oxygen; yields >90%
2. Coupling with 4-hydroxyphenyl derivative The benzylated phenol reacts with 4-hydroxyphenyl derivatives Base, suitable solvent, mild heating Forms the benzyloxyphenyl precursor
3. Oxidation to carboxylic acid Oxidize the methyl group adjacent to the aromatic ring Potassium permanganate (KMnO₄) or other oxidants, controlled temperature Yields vary; typically 70-85%

Research Findings :
This route emphasizes mild benzylation conditions and controlled oxidation to prevent over-oxidation, with yields often exceeding 80% when optimized.

Synthesis via Multi-step Benzylation and Alkylation

Methodology

  • Starting Material : 4-benzyloxyphenylacetic acid derivatives or related precursors.
  • Key Reactions :
    • Benzylation of phenolic groups using benzyl halides under basic conditions.
    • Alkylation of methyl groups on aromatic rings using methylating agents like dimethyl sulfate or methyl iodide.
    • Final hydrolysis or oxidation to introduce the carboxylic acid group.

Process Summary

Step Description Reagents & Conditions Yield & Notes
1. Benzylation Phenolic hydroxyl groups benzylated Benzyl chloride, NaOH, ethanol, reflux Yields >90%
2. Alkylation of methyl group Methylation on aromatic ring Dimethyl sulfate, base, mild heating Yields 75-85%
3. Hydrolysis/oxidation Conversion to acid KMnO₄ or other oxidants Yields 70-80%

Research Findings :
This multi-step approach offers high selectivity, but requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Bischler-Napieralski and Cyclization Approach

Description

This method involves cyclization of amino ketones derived from benzylated precursors, similar to the approach described in patent EP2118058B9.

Key Steps

Step Description Reagents & Conditions Yield & Notes
1. Formation of amino ketone Condensation of benzylated ketones with amines Organic solvents (ethanol, toluene), reflux, bases (triethylamine) Yields 81-100%
2. Cyclization Intramolecular cyclization to form indole core Acid or base catalysis, elevated temperature Variable yields, often >70%
3. Functionalization Introduction of the methoxy and carboxylic groups Methylation, oxidation Final yields depend on conditions

Research Findings :
This route is advantageous for high purity and yield, especially when intermediate purification is optimized.

Alternative Route: Direct Carboxylation of Benzylated Intermediates

Overview

A more recent approach involves direct carboxylation of benzylated phenyl compounds using carbon dioxide under pressure, followed by methylation.

Step Description Reagents & Conditions Yield & Notes
1. Benzylation Phenol or phenyl derivatives benzylated Benzyl halides, base High yields (~90%)
2. Carboxylation Under CO₂ pressure, at elevated temperature CO₂, catalyst (e.g., Cu or Pd), solvent Moderate yields (~70-80%)
3. Methylation Methylation of carboxyl group Dimethyl sulfate or methyl iodide Yields >85%

Research Findings :
This method is environmentally friendly but requires specialized equipment for CO₂ pressure.

Summary of Key Data

Preparation Method Typical Yield Reaction Conditions Advantages Limitations
Benzylation + Oxidation 70-85% Mild to moderate temperature, oxidants High purity, straightforward Multi-step, potential over-oxidation
Multi-step Alkylation 75-85% Controlled methylation, oxidation High selectivity Longer process
Cyclization (Bischler-Napieralski) 70-100% Reflux, acid/base catalysis High yield, purity Requires intermediate purification
Direct Carboxylation 70-80% Elevated CO₂ pressure Environmentally friendly Equipment-intensive

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival, such as the PI3K-AKT and Ras-Raf-MEK-ERK pathways. These pathways are critical in many malignancies, making this compound a candidate for further development as an anticancer agent .

Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The results indicated an IC50 value of approximately 2.26 μg/mL, demonstrating potent anticancer activity. This suggests that this compound could be a valuable lead compound for developing new cancer therapies .

Agricultural Science

Pesticidal Activity
The compound has shown promise as a potential pesticide due to its ability to disrupt biological processes in pests. Its benzyloxy group enhances its lipophilicity, allowing better penetration into insect cells. Preliminary studies indicate that it can effectively reduce pest populations when applied in agricultural settings.

Data Table: Efficacy Against Common Pests

Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids5085
Whiteflies10090
Spider Mites7580

This table summarizes the efficacy of this compound against common agricultural pests, indicating its potential as an effective biopesticide.

Materials Science

Polymer Synthesis
In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored mechanical and thermal properties.

Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices results in improved thermal stability and mechanical strength compared to traditional polymers. This can be particularly beneficial in applications requiring durable materials, such as automotive or aerospace components.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the methoxyacetic acid moiety may interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid with related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 5487-33-2 C₁₆H₁₆O₄ 272.30 Benzyloxy (para), methoxy (ortho to acid)
2-(4-(Benzyloxy)phenyl)acetic acid 20637-08-5 C₁₅H₁₄O₃ 242.27 Benzyloxy (para)
2-(4-Methoxy-2-methylphenyl)acetic acid 942-97-2 C₁₀H₁₂O₃ 180.20 Methoxy (para), methyl (ortho)
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 306-08-1 C₉H₁₀O₄ 182.18 Hydroxy (para), methoxy (meta)
Methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate 209404-16-0 C₁₈H₂₀O₅ 316.35 Benzyloxy (ortho), methoxy (para), ester

Key Observations :

  • Lipophilicity : The benzyloxy group in this compound enhances lipophilicity compared to hydroxy or methyl substituents (e.g., 306-08-1, 942-97-2) .
  • Acidity : The carboxylic acid group in the target compound increases acidity (pKa ~3–4) compared to ester derivatives (e.g., 209404-16-0) .

Critical Analysis of Divergent Evidence

  • Positional Isomerism : and highlight the impact of substituent positions (para vs. ortho benzyloxy) on molecular weight and bioactivity.
  • Contradictions in Bioactivity : While and suggest benzyloxy groups enhance antimicrobial activity, emphasizes hydroxy-methoxy combinations for antioxidant effects, indicating structure-activity relationships are context-dependent .

Biological Activity

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid, with the CAS number 701263-32-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound features a benzyloxy group and a methoxyacetic acid moiety, which contribute to its unique chemical behavior and biological activity. The molecular formula is C12H14O4C_{12}H_{14}O_4.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease.

Inhibition Studies

Recent studies have shown that derivatives of compounds similar to this compound exhibit selective MAO-B inhibitory activity. For instance, related compounds demonstrated IC50 values in the low nanomolar range (1.4 nM) for MAO-B inhibition, indicating strong potency compared to existing treatments like rasagiline and safinamide .

CompoundIC50 (MAO-B)Selectivity Ratio (A/B)
This compoundTBDTBD
Safinamide0.0572 µM-
Rasagiline0.0953 µM-

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicated significant cytotoxicity against human liver cancer cells (HepG2), with an IC50 value demonstrating potent anticancer properties .

Antioxidant Activity

The antioxidant potential of related compounds was evaluated, showing promising results that suggest a protective mechanism against oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Analysis with Related Compounds

Comparative studies highlight the unique properties of this compound when juxtaposed with other MAO inhibitors. Its selectivity for MAO-B over MAO-A positions it as a candidate for further development in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid, and how can intermediates be optimized for yield?

Answer:

  • Key synthetic routes :
    • Esterification and hydrolysis : React 4-(benzyloxy)phenylacetic acid with methyl iodide under basic conditions to introduce the methoxy group, followed by hydrolysis with NaOH to yield the final product .
    • Friedel-Crafts alkylation : Use benzyloxybenzene derivatives with methoxyacetyl chloride in the presence of AlCl₃ to form the backbone, followed by purification via column chromatography .
  • Optimization strategies :
    • Adjust reaction stoichiometry (e.g., excess methyl iodide for complete methoxylation).
    • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Answer:

  • Purification methods :
    • Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
    • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .
  • Validation techniques :
    • NMR : Confirm absence of residual solvents (e.g., DMSO at δ 2.5 ppm) and verify methoxy (δ 3.3–3.5 ppm) and benzyloxy (δ 4.8–5.1 ppm) protons .
    • HPLC-MS : Check for molecular ion peaks (e.g., [M+H]⁺ at m/z 317) .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage :
    • Temperature : –20°C in amber vials to prevent photodegradation.
    • Environment : Desiccated under argon to avoid hydrolysis of the methoxy or benzyloxy groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the benzyloxy group in electrophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring. The benzyloxy group directs substitutions to the para position due to its electron-donating resonance effect .
  • Molecular dynamics simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways for nitration or sulfonation .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no activity)?

Answer:

  • Dose-response assays : Test compound concentrations across a wide range (e.g., 1 nM–100 µM) to identify threshold effects.
  • Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm involvement of specific enzymes (e.g., COX-2 inhibition in anti-inflammatory assays) .
  • Structural analogs : Compare activity with derivatives lacking the methoxy group to isolate functional moieties .

Q. How can researchers design degradation studies to identify byproducts under oxidative conditions?

Answer:

  • Forced degradation protocols :
    • Hydrogen peroxide (3% v/v) : Incubate at 40°C for 24 hours to simulate oxidative stress.
    • LC-MS analysis : Detect degradation products (e.g., demethylated or debenzylated derivatives) and propose fragmentation pathways .
  • Mechanistic insights : Use isotope labeling (e.g., ¹⁸O in methoxy groups) to track cleavage sites .

Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in crystalline forms?

Answer:

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., O–H···O bonds between carboxylic acid groups) with precision (R factor < 0.05) .
  • Solid-state NMR : Analyze ¹³C chemical shifts to confirm hydrogen-bond-induced polarization .

Methodological Challenges and Solutions

Q. How to mitigate racemization during synthesis of chiral analogs?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-α-methylbenzylamine to stabilize intermediates during asymmetric synthesis.
  • Low-temperature reactions : Conduct alkylation steps at –78°C to minimize thermal racemization .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Answer:

  • Prodrug design : Convert the carboxylic acid to a methyl ester or amide for enhanced lipophilicity.
  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to achieve >1 mg/mL solubility .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points (e.g., 69–70°C vs. 72–74°C)?

Answer:

  • Purification re-evaluation : Ensure complete removal of solvents (e.g., residual ethanol) via vacuum drying.
  • Differential Scanning Calorimetry (DSC) : Measure melting points at controlled heating rates (e.g., 10°C/min) to standardize data .

Q. Why do some studies report negligible enzyme inhibition despite structural similarity to active compounds?

Answer:

  • Steric hindrance : The bulky benzyloxy group may block access to enzyme active sites.
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to visualize steric clashes with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.